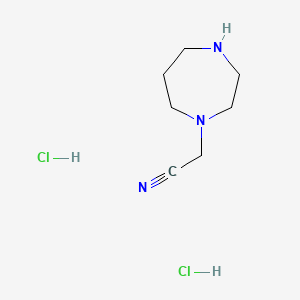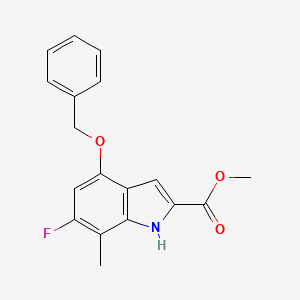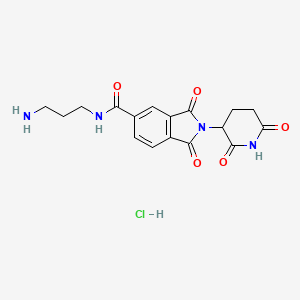
4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid, also known as 4-BFMICA, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is a derivative of indole-2-carboxylic acid and is composed of a benzyloxy group, a fluorine atom, and a methyl group. This compound has a high degree of solubility in both water and organic solvents, making it an ideal choice for a variety of laboratory experiments.
Applications De Recherche Scientifique
4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for the synthesis of various indole derivatives, such as arylindoles and heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. In addition, 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid has been studied for its possible use as an inhibitor of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators.
Mécanisme D'action
The mechanism of action of 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid is not yet fully understood. However, it is known to interact with phospholipase A2, an enzyme involved in the production of inflammatory mediators. It is believed that 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid binds to the active site of the enzyme, blocking its activity and thus inhibiting the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid have not yet been fully explored. However, it has been shown to interact with phospholipase A2, an enzyme involved in the production of inflammatory mediators. In addition, it has been suggested that 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid may have anti-inflammatory and antinociceptive effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid has a number of advantages as a substrate for laboratory experiments. It has a high degree of solubility in both water and organic solvents, making it easy to work with. In addition, the reaction between indole-2-carboxylic acid and benzyl bromide is relatively simple and can be carried out in an inert atmosphere. However, there are some limitations to using 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid in laboratory experiments. For example, the reaction between indole-2-carboxylic acid and benzyl bromide is slow and can take up to 1 hour to complete.
Orientations Futures
There are a number of potential future directions for the study of 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid. It could be further studied for its potential use as a substrate for the synthesis of various indole derivatives and pharmaceuticals. In addition, its mechanism of action could be further explored to gain a better understanding of its effects on phospholipase A2 and other enzymes. Furthermore, its potential anti-inflammatory and antinociceptive effects could be further studied to determine its potential therapeutic applications. Finally, its potential use as an inhibitor of other enzymes could be explored, as well as its potential use in other scientific research applications.
Méthodes De Synthèse
The synthesis of 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid has been reported in the literature. It is synthesized through a reaction between indole-2-carboxylic acid and benzyl bromide in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere at a temperature of 80°C for 1 hour. The product is then purified by recrystallization.
Propriétés
IUPAC Name |
6-fluoro-7-methyl-4-phenylmethoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-10-13(18)8-15(22-9-11-5-3-2-4-6-11)12-7-14(17(20)21)19-16(10)12/h2-8,19H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJVSACSUKZSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1NC(=C2)C(=O)O)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride](/img/structure/B6610994.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers](/img/structure/B6610997.png)

![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)

![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)


![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)



![tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate](/img/structure/B6611076.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)